![molecular formula C4H10FN B3195021 2-Fluoro-2-methylpropan-1-amine CAS No. 879121-42-3](/img/structure/B3195021.png)
2-Fluoro-2-methylpropan-1-amine
Overview
Description
2-Fluoro-2-methylpropan-1-amine is a chemical compound with the molecular formula C4H11ClFN . It is a hydrochloride salt and is typically stored at room temperature in an inert atmosphere . The compound is solid at room temperature .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-2-methylpropan-1-amine is based on structures generated from information available in ECHA’s databases . The molecular formula is C4H11ClFN .Scientific Research Applications
Chiral Resolution Reagent
(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a synthetic enantiopure chiral resolution reagent, reacts with α-chiral primary and secondary amines, including compounds similar to 2-Fluoro-2-methylpropan-1-amine. It allows for regioselective ring-opening and is useful for analyzing scalemic mixtures of amines through techniques like NMR and HPLC, demonstrating its versatility in enantiomeric analysis (Rodríguez-Escrich et al., 2005).
Synthesis of Functionalized β-Fluoro Amines
The synthesis process involving 2-(alkanoyloxymethyl)aziridinium salts and bromide and fluoride leads to the creation of functionalized β-fluoro amines. The process highlights a regioselectivity aspect where different halides preferentially attack specific carbon atoms of the aziridinium ion, relevant in the synthesis of compounds like 2-Fluoro-2-methylpropan-1-amine (D’hooghe & Kimpe, 2006).
Crystal Structure Analysis
The crystal structure of compounds similar to 2-Fluoro-2-methylpropan-1-amine, like 2-methylpropan-2-aminium methyl((4-fluorobenzamido)(4-fluorophenyl)methyl)phosphonate, has been analyzed. Such studies contribute to understanding the molecular geometry, intermolecular interactions, and stability of these compounds (Gao Yu, 2014).
Safety and Hazards
properties
IUPAC Name |
2-fluoro-2-methylpropan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10FN/c1-4(2,5)3-6/h3,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCWDUIBSJKELW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-2-methylpropan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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